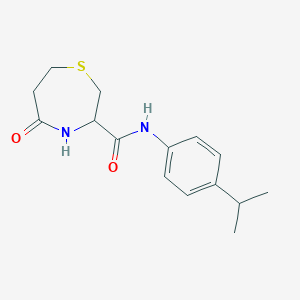

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)16-15(19)13-9-20-8-7-14(18)17-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFBYMXKSFAQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the isopropylphenyl and carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiol with an amine in the presence of a cyclizing agent can lead to the formation of the thiazepane ring. Subsequent functionalization steps introduce the isopropylphenyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

-

Building Block in Synthesis :

- N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide serves as a precursor for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds.

-

Reagent in Chemical Reactions :

- The compound can act as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions and cyclization processes. Its thiazepane moiety enhances reactivity due to the presence of both nitrogen and sulfur atoms.

Biology

-

Potential Antimicrobial Properties :

- Preliminary studies suggest that derivatives of thiazepane compounds exhibit antimicrobial activity. Research indicates that modifications to the thiazepane structure can enhance efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria.

- Anticancer Research :

- Enzyme Inhibition Studies :

Medicine

- Drug Development :

-

Pharmacological Studies :

- Ongoing pharmacological studies aim to better understand the mechanisms of action of this compound and its derivatives. Investigations focus on how these compounds interact with biological targets at the molecular level.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

| Feature | N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | W54011 | SB290157 |

|---|---|---|---|

| Core Structure | 1,4-thiazepane (7-membered, S/N heteroatoms) | Tetralin (fused bicyclic) | L-arginine backbone |

| Key Substituents | 4-isopropylphenyl, 5-oxo | 4-dimethylaminophenylmethyl, 7-methoxy | Diphenylethoxy, acetyl |

| Molecular Weight (Da) | ~306.4 (estimated) | ~525.1 (reported) | ~495.6 (reported) |

| Polar Groups | Amide, ketone | Amide, methoxy, dimethylamino | Carboxylate, guanidinium |

| Hypothetical Solubility | Moderate (amide/ketone) | High (polar substituents) | Low (lipophilic groups) |

| Target Relevance | GPCRs (inferred) | GPCRs (documented) | Chemokine receptors |

Discussion of Structural Implications

- Thiazepane vs. Tetralin : The thiazepane’s sulfur atom may enhance metabolic stability compared to tetralin’s purely hydrocarbon framework. However, the tetralin’s rigidity could improve binding affinity to flat receptor pockets.

- Substituent Effects: The 4-isopropylphenyl group common to both this compound and W54011 suggests a role in hydrophobic receptor binding. W54011’s additional dimethylamino group likely aids in solubility and cationic interactions, absent in the thiazepane derivative.

- Synthetic Accessibility : Thiazepane synthesis may involve ring-closing metathesis or cyclization of thiol-containing precursors, while tetralin derivatives like W54011 require Friedel-Crafts or Diels-Alder strategies .

Biological Activity

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazepane class, characterized by a seven-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C13H16N2O2S, indicating the presence of functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit specific enzymes involved in disease processes, such as kinases and proteases.

- Calcium Regulation : Some derivatives have shown effects on calcium channels, which are crucial for neuronal signaling and muscle contraction.

- Neuroprotective Effects : Analogues have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

A summary of the biological activities observed in studies involving this compound and related compounds is presented in the table below:

Case Study 1: Neuroprotective Activity

In a study assessing neuroprotective effects, this compound demonstrated significant reduction in cell death in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound was tested at various concentrations (1 μM to 30 μM), with notable protective effects observed at lower concentrations.

Case Study 2: Antitumor Activity

A separate investigation into the antitumor properties revealed that the compound inhibited the growth of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity Assessment : Initial cytotoxicity studies indicated that while some derivatives exhibited toxic effects at high concentrations (30 μM), others maintained cell viability, suggesting a therapeutic window for further exploration .

- Pharmacokinetics : Studies on pharmacokinetic properties indicate favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .

Q & A

Q. What is the established synthetic route for N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, and what are the critical reaction conditions influencing yield?

Methodological Answer: The synthesis involves three key steps (Fig. 1):

Thiazepane Ring Formation : Reacting methyl acrylate with L-cysteine under alcoholic conditions to yield methyl S-(3-methoxy-3-oxopropyl)-L-cysteinate (88% yield).

Cyclization : Treating the intermediate with ammonia in methanol to generate (R)-5-oxo-1,4-thiazepane-3-carboxylic acid.

Coupling : Using HATU as a coupling agent in DMF to react the carboxylic acid with 4-isopropylaniline, yielding the final product (15% yield).

Q. Critical Factors :

- Coupling Efficiency : The low yield in the final step (15%) suggests optimization is needed, such as testing alternative coupling reagents (e.g., EDC/HOBt) or solvent systems (e.g., THF or DCM).

- Cyclization Conditions : Ammonia concentration and reaction time must be tightly controlled to avoid side reactions.

Q. Table 1. Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Methyl acrylate, L-cysteine, ethanol | 88% |

| 2 | NH₃, methanol, reflux | Not reported |

| 3 | HATU, DMF, 4-isopropylaniline | 15% |

Q. Reference :

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the thiazepane ring, carboxamide linkage, and isopropylphenyl substituent. Key signals include:

- Thiazepane carbonyl at ~170 ppm (C).

- Amide proton resonance at ~8 ppm (δ, H).

- Infrared Spectroscopy (IR) : Confirm the presence of C=O stretches (1650–1750 cm⁻¹) for the amide and thiazepane ketone.

- Mass Spectrometry (HRMS) : Validate molecular weight with high-resolution data.

- X-ray Crystallography : If single crystals are obtained, use SHELX or WinGX for structure refinement. This is critical for resolving stereochemistry in the thiazepane ring.

Q. How can researchers optimize the low yield observed during the final coupling step with 4-isopropylaniline?

Methodological Answer:

- Reagent Screening : Replace HATU with DCC/DMAP or PyBOP to improve activation of the carboxylic acid.

- Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) or mixed solvents (DMF:DCM) to enhance solubility.

- Temperature Control : Conduct the reaction under microwave-assisted conditions at 50–60°C to accelerate kinetics.

- Purification : Use preparative HPLC instead of column chromatography to recover more product.

Q. Experimental Design :

Set up a fractional factorial design to test reagent/solvent combinations.

Monitor reaction progress via TLC or LC-MS at intervals.

Q. Reference :

Q. What structural analogs of this compound have been studied, and how does the 1,4-thiazepane ring influence bioactivity?

Methodological Answer:

- Key Analogs :

- W54011 : A G-protein-coupled receptor ligand with a 4-isopropylphenyl-carboxamide motif, highlighting the pharmacophoric role of the aryl group .

- Thiazole/Oxazole Derivatives : Compounds like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide demonstrate that heterocyclic systems enhance metabolic stability and target binding .

Q. Role of the 1,4-Thiazepane Ring :

- Conformational Flexibility : The seven-membered ring allows adaptability in binding to enzyme pockets (e.g., HDACs or proteases).

- Hydrogen Bonding : The ketone and amide groups facilitate interactions with catalytic residues in biological targets.

Q. How can computational methods predict the compound’s interaction with histone deacetylases (HDACs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound into HDAC active sites (e.g., HDAC6). Focus on the zinc-binding motif and hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex.

- Pharmacophore Modeling : Identify critical features (e.g., the carboxamide as a zinc-chelating group) using MOE or Discovery Studio.

Q. Data Analysis :

- Compare binding energies (ΔG) with known HDAC inhibitors (e.g., vorinostat).

- Validate predictions via enzymatic assays measuring IC₅₀ values.

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Substituent Variation :

- Replace the 4-isopropylphenyl group with fluorinated (e.g., 2,4-difluorophenyl) or electron-deficient aryl groups to modulate lipophilicity .

- Modify the thiazepane ring by introducing substituents at C2 or C6 to alter ring conformation.

- Biological Assays :

- Screen derivatives against cancer cell lines (e.g., HeLa or MCF-7) and measure apoptosis markers (e.g., caspase-3 activation).

- Test HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

Q. Table 2. Example Derivatives for SAR Studies

| Derivative | Modification | Assay Outcome |

|---|---|---|

| A | 4-CF₃-phenyl | Increased HDAC6 inhibition |

| B | Thiazepane → oxazepane | Reduced cytotoxicity |

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.